molecular formula C13H11N3O B1348198 2-Methoxy-phenazin-1-ylamine CAS No. 3224-52-0

2-Methoxy-phenazin-1-ylamine

Cat. No. B1348198
CAS RN: 3224-52-0
M. Wt: 225.25 g/mol
InChI Key: NXMHFOGBPMFZHN-UHFFFAOYSA-N
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Description

2-Methoxy-phenazin-1-ylamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25123. It is used for scientific research and development1.



Synthesis Analysis

Phenazines, including 2-Methoxy-phenazin-1-ylamine, can be synthesized through several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches4.



Molecular Structure Analysis

The molecular structure of 2-Methoxy-phenazin-1-ylamine consists of a planar nitrogen-containing heterocyclic compound. The core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes23.



Chemical Reactions Analysis

Phenazine derivatives, including 2-Methoxy-phenazin-1-ylamine, have been used as catalysts in various organic reactions. For instance, phenazine radical cations have been used as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-phenazin-1-ylamine include its molecular formula (C13H11N3O), molecular weight (225.25), and its use in scientific research and development123.


Scientific Research Applications

Electropolymerization and Polymerization Kinetics

2-Methoxyaniline, a compound related to 2-Methoxy-phenazin-1-ylamine, has been studied for its electropolymerization properties. The polymerization of 2-methoxyaniline yields products with varying structures and properties, depending on the monomer concentration. At low concentrations, the insertion of phenazinic units results in a redox-type polymer. This process's kinetics has been explored in different conditions, providing valuable insights into the electropolymerization mechanism of similar aromatic amines (Viva et al., 2002).

Antitumoral Effects

Phenazine derivatives, closely related to 2-Methoxy-phenazin-1-ylamine, have demonstrated notable antitumoral effects. For instance, specific phenazine N5,N10-dioxide derivatives have been tested against the Caco-2 cell line, showcasing potent cell growth inhibition, alteration of the cell cycle, and induction of apoptosis. These findings indicate a promising direction for using phenazine derivatives as antitumoral compounds (Pachón et al., 2008).

Biosynthetic Pathway Construction

In the field of biotechnology, 1-Hydroxyphenazine derivatives, related to 2-Methoxy-phenazin-1-ylamine, have been a focus due to their broad-spectrum antibacterial and potential biological activities. Research has gone into constructing biosynthetic pathways to enhance the production and variety of these phenazine derivatives. This approach has paved the way for increased yields of compounds like 1-methoxyphenazine, showcasing the potential for large-scale production and application in various industries (Wan et al., 2022).

Interaction Studies and Fluorescence Spectral Analysis

Studies have been conducted on the interaction of related phenazin compounds with biological molecules like Bovine Serum Albumin (BSA). These interactions are critical in understanding the bioavailability and efficacy of such compounds in biological systems. Fluorescence spectral data has provided insights into the binding constants and modes of quenching, elucidating the interaction dynamics of these compounds with proteins (Ghosh et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2-Methoxy-phenazin-1-ylamine is not readily available, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist7.


Future Directions

Phenazines, including 2-Methoxy-phenazin-1-ylamine, continue to be a focus of research due to their wide spectrum of biological activities. Future research may focus on the design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds64.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.


properties

IUPAC Name

2-methoxyphenazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMHFOGBPMFZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346292
Record name 2-Methoxy-phenazin-1-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-phenazin-1-ylamine

CAS RN

3224-52-0
Record name 2-Methoxy-phenazin-1-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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